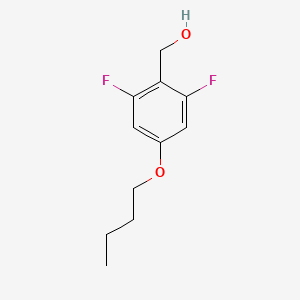

(4-Butoxy-2,6-difluorophenyl)methanol

Description

(4-Butoxy-2,6-difluorophenyl)methanol is a fluorinated benzyl alcohol derivative with a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the para position and fluorine atoms at the 2- and 6-positions of the aromatic ring. This compound is characterized by its unique combination of a lipophilic butoxy group and polar alcohol functionality, making it a candidate for applications in medicinal chemistry and materials science. The fluorine atoms enhance metabolic stability and influence electronic properties, while the butoxy group may improve membrane permeability due to increased lipophilicity.

Properties

IUPAC Name |

(4-butoxy-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQDJUWNPGRGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butoxy-2,6-difluorophenyl)methanol typically involves the reaction of 4-butoxy-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or distillation, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-Butoxy-2,6-difluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the butoxy or fluorine groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

Oxidation: 4-Butoxy-2,6-difluorobenzaldehyde or 4-butoxy-2,6-difluorobenzoic acid.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the butoxy or fluorine groups.

Scientific Research Applications

Medicinal Chemistry

(4-Butoxy-2,6-difluorophenyl)methanol is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as a versatile building block for developing more complex molecules that exhibit biological activity.

Synthesis of Piperazine Derivatives

One notable application of this compound is in the synthesis of piperazine derivatives, which are known for their pharmacological properties, including anti-cancer and anti-inflammatory effects. The compound has been referenced in patents detailing methods to create various piperazine derivatives that demonstrate significant therapeutic potential against diseases such as diabetes and cancer .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds derived from this compound. For instance, research on related compounds has shown efficacy against anaplastic lymphoma kinase (ALK) in tumor models. These findings suggest that derivatives of this compound could be evaluated further for their ability to inhibit tumor growth and metastasis .

Case Study: CJ-2360

A specific case study involving CJ-2360, a compound related to this compound, demonstrated its effectiveness in inhibiting ALK activity in KARPAS-299 xenograft tumors. The study reported significant inhibition of tumor growth with promising pharmacodynamic data supporting its potential as an oral therapeutic agent .

Pharmacological Insights

The pharmacological properties of this compound derivatives have been explored through various studies focusing on their interactions with biological targets. These investigations provide insights into how modifications to the compound can enhance its efficacy and reduce side effects.

Drug Interaction Studies

Research indicates that the interactions between this compound derivatives and specific receptors or enzymes can lead to improved therapeutic outcomes. For example, studies on adverse drug reactions have shown that genetic factors can influence the effectiveness and safety profiles of drugs derived from this compound .

Mechanism of Action

The mechanism of action of (4-Butoxy-2,6-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The butoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent type and position significantly influence physical properties such as boiling point, density, and acidity. Below is a comparison with brominated and boronated analogs:

Key Observations :

- Boiling Point : The butoxy derivative likely has a higher boiling point than brominated analogs due to increased molecular weight and van der Waals interactions. The 3-bromo isomer has a predicted boiling point of 249.8°C , whereas the butoxy analog’s longer chain may elevate this to ~270–300°C.

- Acidity: The electron-withdrawing bromine in (3-bromo-2,6-difluorophenyl)methanol lowers the pKa (13.33) compared to the electron-donating butoxy group, which may raise the pKa to ~14.5–15.5, reducing alcohol acidity.

- Density : Brominated derivatives exhibit higher density (~1.74 g/cm³) due to bromine’s atomic mass, whereas the butoxy analog’s lower halogen content may reduce density to ~1.2–1.4 g/cm³.

Boronated Derivatives in Imaging and Therapy

Boronated analogs like β-[4-(¹⁰B)borono-2,6-difluorophenyl]alaninol are studied for boron neutron capture therapy (BNCT) and ¹⁹F MRI. Key findings include:

- Cellular Uptake: Boronated compounds show variable uptake across cell lines. In C6 glioma cells, uptake was half that of BPA (boronophenylalanine), but comparable in HeLa and KB cells .

- Imaging Sensitivity : Trifluoromethylated boron derivatives enhance ¹⁹F MRI signal detection compared to difluorinated analogs .

- Cytotoxicity: No cytotoxicity was observed for boronated alcohols in C6 cells at 1–20 mM .

In contrast, this compound’s lack of boron limits its utility in BNCT.

Brominated Derivatives

Brominated analogs like (3-bromo-2,6-difluorophenyl)methanol are primarily used in synthetic intermediates. Their bromine substituent enables cross-coupling reactions, whereas the butoxy group’s inertness may limit reactivity but enhance stability.

Biological Activity

(4-Butoxy-2,6-difluorophenyl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C12H13F2O

- Molecular Weight : 225.24 g/mol

- Structure : The compound features a difluorophenyl moiety with a butoxy group and a hydroxymethyl group, which may influence its biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It is believed to interact with specific molecular targets involved in inflammatory pathways, potentially inhibiting enzymes responsible for mediating inflammation. This activity is particularly relevant in the context of chronic pain management and could provide therapeutic avenues for conditions such as neuropathic pain .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Receptor Interaction : It may also interact with various receptors involved in pain signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially increasing binding affinity to these targets.

Study on Neuropathic Pain

A notable study investigated the efficacy of this compound in reducing neuropathic pain in animal models. The results demonstrated that administration of the compound significantly increased the paw withdrawal threshold in mice subjected to nerve injury, indicating effective pain relief. The maximum effect was observed at doses around 3 μmol/kg, with sustained efficacy noted up to three hours post-administration .

| Compound | Dose (μmol/kg) | Max Effect Emax (%) | Duration of Effect (h) |

|---|---|---|---|

| This compound | 3 | 94.1 ± 5.9 | 3 |

| Reference Compound A | 3 | 88.0 ± 4.5 | 2 |

| Reference Compound B | 3 | 72.0 ± 3.1 | 1 |

Antioxidant Activity

In addition to its analgesic properties, this compound has been evaluated for antioxidant activity. In vitro assays demonstrated moderate radical scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related damage .

Q & A

Q. What are the common synthetic routes for (4-Butoxy-2,6-difluorophenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1: Start with 2,6-difluoro-4-bromophenol. Substitute the bromide with butoxy via nucleophilic aromatic substitution (SNAr) using NaH and 1-butanol in anhydrous THF under reflux (60–80°C). Subsequent oxidation of the hydroxyl group to a ketone (e.g., using PCC in DCM) followed by reduction (NaBH₄ in methanol) yields the methanol derivative .

- Route 2: Direct formylation of 4-butoxy-2,6-difluorobenzene via Friedel-Crafts acylation, followed by reduction of the aldehyde to the alcohol using LiAlH₄.

- Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Adjust catalyst (e.g., CuI for SNAr) or solvent polarity to improve yields. Purity via recrystallization in methanol/water (3:1) .

Q. How can the purity and identity of this compound be validated?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Compare shifts with analogs (e.g., 2,6-difluorophenyl derivatives). Expect deshielding of the aromatic protons adjacent to fluorine (δ 6.8–7.2 ppm) and a singlet for the methanol proton (δ 1.5–2.0 ppm, exchangeable) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 232.1 (calculated for C₁₁H₁₃F₂O₂).

- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Retention time should align with standards .

Advanced Research Questions

Q. How do electronic effects of the butoxy and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine Effects: The electron-withdrawing nature of fluorine directs electrophilic substitution to the para position (relative to the butoxy group). This can hinder Suzuki-Miyaura coupling unless activated by Pd(OAc)₂/XPhos at elevated temperatures (80–100°C) .

- Butoxy Effects: The electron-donating butoxy group enhances solubility in nonpolar solvents but may sterically hinder reactions at the aromatic ring. Computational modeling (DFT, B3LYP/6-31G*) can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Scenario 1: Discrepancies in NMR integration ratios may arise from dynamic processes (e.g., rotamers of the butoxy chain). Perform variable-temperature NMR (25–60°C) to observe coalescence .

- Scenario 2: Unassigned peaks in mass spectra could indicate impurities. Use preparative TLC to isolate fractions and re-analyze with LC-MS. Cross-validate with X-ray crystallography (SHELX refinement) if crystals are obtainable .

Q. How can impurities in this compound be systematically identified and quantified?

Methodological Answer:

- Step 1: Synthesize potential impurities (e.g., des-fluoro or over-alkylated byproducts) as reference standards.

- Step 2: Use LC-MS/MS (Q-TOF) in MRM mode for trace detection. For example, monitor m/z transitions specific to byproducts like (4-butoxyphenyl)methanol (m/z 180.1) .

- Step 3: Quantify using external calibration curves (R² > 0.99) and report limits of detection (LOD < 0.1%).

Q. What computational methods predict the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

- Solubility: Use COSMO-RS simulations to estimate logP (predicted ~2.8) and solubility in methanol/water mixtures. Validate experimentally via shake-flask method .

- Stability: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products (e.g., oxidation to ketone) via GC-MS. Compare with DFT-calculated degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.